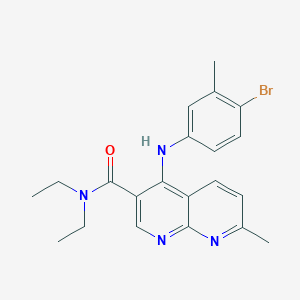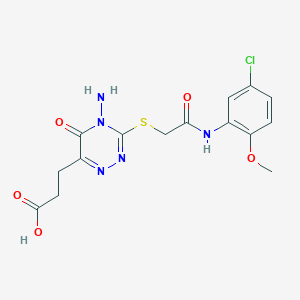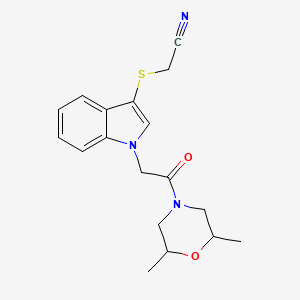
4-((4-bromo-3-methylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-((4-bromo-3-methylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide" is a chemically synthesized molecule that belongs to the class of naphthyridine derivatives. These derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The compound features a naphthyridine core, which is a bicyclic structure composed of a pyridine ring fused to a benzene ring. The presence of various substituents, such as bromo, methyl, and carboxamide groups, can significantly influence the compound's chemical behavior and biological activity.
Synthesis Analysis
The synthesis of naphthyridine derivatives can be achieved through various methods. One approach involves the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines to yield a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids . Another method described is a Pfitzinger-type condensation, which provides a direct route to 4-carboxy-1,8-naphthyridines and related compounds . Additionally, a one-pot, four-component reaction has been developed for the synthesis of highly substituted 1,4-dihydro-1,8-naphthyridine-3-carboxamide derivatives .
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by the presence of a naphthyridine core, which can be modified with various substituents to enhance biological activity. The electronic properties of the naphthyridine moiety, such as electronic absorption, are influenced by these substituents, which can also provide a useful tether for anchoring the ligand to other molecules or surfaces .
Chemical Reactions Analysis
Naphthyridine derivatives undergo a variety of chemical reactions. For instance, the reaction of N,N-dialkyl-4-chloro-1,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxamides with primary amines can yield a mixture of isomeric N,N-dialkyl-2-(alkylamino or cycloalkylamino)-4-chloro-1,8-naphthyridine-3-carboxamides . These reactions are temperature-dependent and can lead to different isomeric products .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. The presence of substituents like bromo, methyl, and carboxamide groups can affect the compound's solubility, stability, and reactivity. These properties are crucial for the compound's biological activity and pharmacological profile. For example, some naphthyridine derivatives have shown potent cytotoxicity against various cancer cell lines and have been tested in vivo for their therapeutic effects against tumors in mice . Furthermore, certain derivatives have demonstrated antimalarial activity, highlighting the potential of these compounds in the treatment of infectious diseases .
Scientific Research Applications
Synthesis and Antibacterial Activity
Research has led to the synthesis of various naphthyridine derivatives, demonstrating significant antibacterial activity. The synthesis process involves the modification of naphthyridine structures to enhance their antibacterial efficacy. Notably, pyridonecarboxylic acids, including analogs structurally related to 4-((4-bromo-3-methylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide, have been synthesized and tested for their antibacterial properties, showing promising results against a range of bacterial strains (Egawa et al., 1984).
Chemical Synthesis and Characterization
The study of naphthyridine derivatives extends to the exploration of novel synthetic routes and the characterization of their chemical structures. Efforts to synthesize new compounds from aminonaphthyridinones have resulted in the creation of unique heterocyclic systems. These synthetic endeavors contribute to the broader understanding of naphthyridine chemistry and its potential applications in various scientific fields (Deady & Devine, 2006).
Inhibition of Gastric H+,K+-ATPase
Research into 1-(2-methylphenyl)thieno[2,3-c]-1,5-naphthyridines, which are structurally related to the compound , has explored their potential as reversible inhibitors of gastric H+,K+-ATPase. This line of investigation highlights the therapeutic potential of naphthyridine derivatives in treating conditions associated with gastric acid secretion. However, the specific compounds studied did not demonstrate a pharmacologically relevant level of inhibitory potency, indicating the need for further structural optimization (Björk et al., 1996).
Electrogenerated Chemiluminescence Derivatization
The derivatization of carboxylic acids for high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection highlights another scientific application of naphthyridine derivatives. This method, utilizing related compounds, enhances the sensitivity and selectivity of carboxylic acid detection, showcasing the compound's utility in analytical chemistry (Morita & Konishi, 2002).
Cytotoxic Activity and DNA Binding
The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, including those related to the compound in focus, have shown potent cytotoxicity against various cancer cell lines. This research underlines the potential of naphthyridine derivatives in the development of new chemotherapeutic agents. Furthermore, studies on DNA interaction and docking highlight the molecular mechanisms underlying their cytotoxic effects, providing insights into their mode of action at the cellular level (Deady et al., 2005; Deady et al., 2003).
properties
IUPAC Name |
4-(4-bromo-3-methylanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O/c1-5-26(6-2)21(27)17-12-23-20-16(9-7-14(4)24-20)19(17)25-15-8-10-18(22)13(3)11-15/h7-12H,5-6H2,1-4H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIJTGCMBBINFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)Br)C)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-bromo-3-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2524157.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B2524158.png)
![methyl 3-({6-chloro-4-oxo-3H,4H-pyrido[3,4-d]pyrimidin-3-yl}methyl)thiophene-2-carboxylate](/img/structure/B2524160.png)


![tert-butyl N-[2-(hydroxymethyl)naphthalen-1-yl]carbamate](/img/structure/B2524168.png)


![N-[4-(benzyloxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2524172.png)

![5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]furan-2-carboxylic acid](/img/structure/B2524177.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2524178.png)

